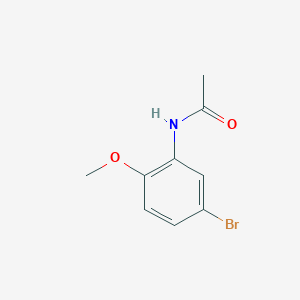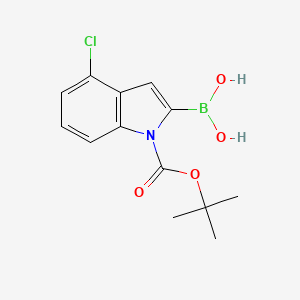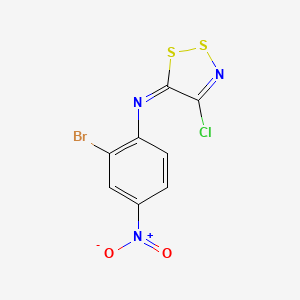
5-Amino-2-chloropyrimidin-4-carboxamid
Übersicht
Beschreibung
5-Amino-2-chloropyrimidine-4-carboxamide is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many biological compounds, such as nucleotides and vitamins. The chloro and amino groups attached to the pyrimidine ring can significantly alter the compound's chemical and biological properties, making it a valuable target for synthesis and study in the context of drug development and biochemical research.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the one-pot four-component reactions involving an amine, diketene, an aromatic aldehyde, and urea or thiourea can lead to the formation of 5-carboxamide substituted 3,4-dihydropyrimidine-2(1H)ones, as described in the synthesis of related compounds . Additionally, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, which are structurally related to 5-amino-2-chloropyrimidine-4-carboxamide . Furthermore, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives have been synthesized, confirming the versatility of substituents on the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structures of 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole have been determined, showcasing the impact of different substituents on the imidazole ring, which is structurally similar to the pyrimidine ring . These studies highlight the importance of intramolecular hydrogen bonding and the presence of substituents in determining the molecular conformation and stability of such compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be explored through various chemical reactions. Acylation reactions, for instance, have been studied on 5(4)-aminoimidazole derivatives, which are closely related to 5-amino-2-chloropyrimidine-4-carboxamide. These reactions occur at different positions on the imidazole ring depending on the acylating agent used, demonstrating the nuanced reactivity of such compounds . Additionally, the synthesis of 1-substituted 5-aminoimidazole-4-carboxamidines from N'-alkoxyamidines through catalytic hydrogenolysis provides insight into the reactivity of the amino group in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of amino and chloro substituents can affect the compound's solubility, melting point, and ability to form hydrogen bonds, which are crucial for biological interactions. The intermolecular hydrogen bonding networks observed in the crystal structures of related compounds suggest that 5-amino-2-chloropyrimidine-4-carboxamide may also participate in similar interactions, which could be relevant for its biological activity .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivitäten
Pyrimidine, einschließlich 5-Amino-2-chloropyrimidin-4-carboxamid, sind bekannt für eine Reihe pharmakologischer Wirkungen, einschließlich entzündungshemmender Aktivitäten . Sie hemmen die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine .
Synthese von Pyrimidinderivaten
This compound kann zur Synthese zahlreicher 4,5-disubstituierter Pyrimidinanaloga verwendet werden . Dies wird durch eine dreikomponentige Kupplungsreaktion erreicht, die substituierte Enamine, Triethylorthoformiat und Ammoniumacetat unter ZnCl2-Katalyse umfasst .
Hemmung der immuninduzierten Stickstoffmonoxid-Produktion
This compound-Derivate wurden für ihre möglichen inhibitorischen Wirkungen gegen immuninduzierte Stickstoffmonoxid-Produktion berichtet . Die Zielverbindungen wurden in Maus-Peritonealzellen mittels in-vitro-NO-Analyse untersucht .
AMPK-Aktivierung
Es wurde festgestellt, dass this compound die 5'-Adenosinmonophosphat-aktivierte Proteinkinase (AMPK) aktiviert, die die TGF-β1-induzierte Fibrose in anderen Zelltypen hemmt .
Behandlung von Hornhautfibrose
Die Aktivierung von AMPK durch this compound wurde auf ihre antifibrotische Wirkung in Hornhautfibroblasten nach Alkaliverletzung untersucht . Sie unterdrückt die Myofibroblastendifferenzierung und die ECM-Synthese, die nach Alkaliverletzung in Hornhautfibroblasten auftreten .
Organische Synthese
This compound ist ein wichtiger Rohstoff und Zwischenprodukt, das in der organischen Synthese verwendet wird . Es wird bei der Produktion von Pharmazeutika, Agrochemikalien und Farbstoffen verwendet .
Wirkmechanismus
Target of Action
5-Amino-2-chloropyrimidine-4-carboxamide is a derivative of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including 5-Amino-2-chloropyrimidine-4-carboxamide, are attributed to their inhibitory response versus the expression and activities of the aforementioned inflammatory mediators . This results in a decrease in inflammation and associated symptoms.
Biochemical Pathways
The compound interacts with biochemical pathways related to inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it affects the downstream effects of these pathways, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of key inflammatory mediators. This results in a decrease in inflammation and associated symptoms, contributing to its anti-inflammatory effects .
Eigenschaften
IUPAC Name |
5-amino-2-chloropyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-5-9-1-2(7)3(10-5)4(8)11/h1H,7H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUXWOILMWLGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



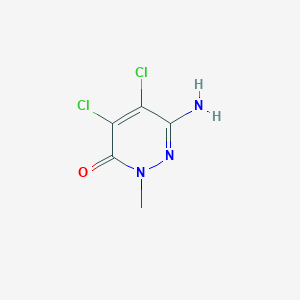

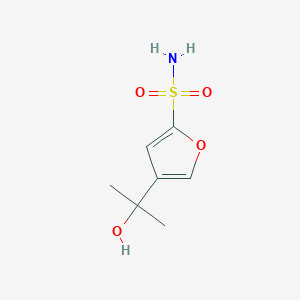
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)
![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)
